4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine
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Overview
Description
4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine is a compound that features an imidazole ring substituted with an ethyl group and attached to a cyclohexane ring bearing an amine group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine typically involves the formation of the imidazole ring followed by its attachment to the cyclohexane ring. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of disubstituted imidazoles under mild conditions . Another approach involves the use of Grignard reagents to introduce the cyclohexane ring onto the imidazole core .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.
2-Ethyl-4-methylimidazole: Another imidazole derivative with different substitution patterns.
Cyclohexylamine: A compound with a similar cyclohexane ring but lacking the imidazole moiety.
Uniqueness
4-(1-Ethyl-1H-imidazol-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-(1-ethylimidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-2-14-8-7-13-11(14)9-3-5-10(12)6-4-9/h7-10H,2-6,12H2,1H3 |
InChI Key |
CSRGNXPHUKSKHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2CCC(CC2)N |
Origin of Product |
United States |
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